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Compound of Interest

Compound Name: m-PEG16-alcohol

Cat. No.: B032618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)16-

alcohol (m-PEG16-alcohol), a monodisperse polyethylene glycol (PEG) derivative increasingly

utilized in biomedical research and drug development. This document details its chemical

structure, physicochemical properties, and its application in bioconjugation, particularly in the

synthesis of Proteolysis Targeting Chimeras (PROTACs). A detailed, representative

experimental protocol for PROTAC synthesis is provided, alongside a workflow diagram to

illustrate the process.

Chemical Structure and Formula
m-PEG16-alcohol is a hydrophilic linker composed of 16 ethylene glycol units with a terminal

methoxy group and a terminal hydroxyl group.[1] This heterobifunctional structure allows for its

covalent attachment to various molecules of interest.

Chemical Formula: C33H68O17[2][3]

Structure: CH3O-(CH2CH2O)16-H

Physicochemical Properties
The properties of m-PEG16-alcohol make it a valuable tool in modifying the characteristics of

biomolecules and nanoparticles. The PEG chain imparts increased hydrophilicity, which can
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enhance the solubility and stability of conjugated molecules in aqueous environments.[1][4]

Property Value Reference

Molecular Weight 736.89 g/mol [2][3]

CAS Number 133604-58-7 [2][3]

Purity Typically >95% [1][2]

Appearance To be determined [5]

Storage
-20°C to -5°C, protected from

sunlight and moisture
[1][4]

Applications in Bioconjugation and Drug Delivery
The terminal hydroxyl group of m-PEG16-alcohol can be chemically modified to introduce

various reactive functional groups, enabling its conjugation to proteins, peptides, small

molecules, and nanoparticles.[4][6] This process, known as PEGylation, is a widely adopted

strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic

agents.[7][8]

A significant application of m-PEG16-alcohol is as a linker in the synthesis of PROTACs.[5][9]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[10] The PEG linker in a PROTAC connects the target protein-binding ligand to the

E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the

resulting PROTAC.[11]

Experimental Protocol: Representative Synthesis of
a PROTAC using a PEG Linker
While a specific protocol for m-PEG16-alcohol is not readily available in the cited literature, the

following is a representative, multi-step protocol for the synthesis of a PROTAC, illustrating how

a hydroxyl-terminated PEG linker like m-PEG16-alcohol would be incorporated. This protocol

is adapted from general methods for PROTAC synthesis and bioconjugation.[12][13][14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.mdpi.com/1422-0067/26/7/3102
https://pmc.ncbi.nlm.nih.gov/articles/PMC4798869/
https://www.medchemexpress.com/m-peg16-alcohol.html
https://www.benchchem.com/pdf/PEGylation_in_Drug_Delivery_A_Technical_Guide.pdf
https://www.medchemexpress.com/m-peg16-alcohol.html
https://www.benchchem.com/pdf/PEGylation_in_Drug_Delivery_A_Technical_Guide.pdf
https://www.mdpi.com/1422-0067/26/7/3102
https://www.medchemexpress.com/m-peg16-alcohol.html
https://www.medkoo.com/products/53898
https://www.mdpi.com/1422-0067/26/7/3102
https://pmc.ncbi.nlm.nih.gov/articles/PMC4798869/
https://www.benchchem.com/product/b032618?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4798869/
https://broadpharm.com/product/bp-22073
https://www.researchgate.net/publication/233581004_PEGylation_of_Nanocarrier_Drug_Delivery_Systems_State_of_the_Art
https://pmc.ncbi.nlm.nih.gov/articles/PMC11390148/
https://www.benchchem.com/product/b032618?utm_src=pdf-body
https://www.medkoo.com/products/53898
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://precisepeg.com/products/m-peg16-alcohol
https://www.benchchem.com/product/b032618?utm_src=pdf-body
https://www.benchchem.com/product/b032618?utm_src=pdf-body
https://www.benchchem.com/pdf/troubleshooting_low_yield_in_PROTAC_synthesis_with_m_PEG20_alcohol.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_m_PEG20_alcohol_Alternatives_for_Bioconjugation.pdf
https://www.benchchem.com/pdf/Revolutionizing_Bioconjugation_A_Detailed_Guide_to_m_PEG20_alcohol_Applications_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To synthesize a PROTAC by covalently linking a target protein ligand and an E3

ligase ligand via a PEG linker.

Materials:

m-PEG16-alcohol

Target protein ligand with a suitable functional group (e.g., carboxylic acid)

E3 ligase ligand with a suitable functional group (e.g., amine)

Coupling agents (e.g., HATU, EDC/NHS)

Activating agents (e.g., p-Toluenesulfonyl chloride)

Anhydrous solvents (e.g., DMF, DCM)

Bases (e.g., DIPEA, Triethylamine)

Purification reagents and equipment (e.g., silica gel for chromatography, HPLC system)

Analytical instruments (e.g., LC-MS, NMR)

Methodology:

Step 1: Activation of the m-PEG16-alcohol (Tosylation)[14]

Dissolve m-PEG16-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an

inert atmosphere.

Cool the solution to 0°C.

Add triethylamine (1.5 equivalents) to the solution.

Slowly add p-toluenesulfonyl chloride (1.2 equivalents).

Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an

additional 2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the tosylated PEG linker (m-PEG16-OTs).

Step 2: Conjugation of the Activated PEG Linker to the E3 Ligase Ligand

Dissolve the E3 ligase ligand (containing an amine group, 1 equivalent) and the m-PEG16-

OTs (1.1 equivalents) in anhydrous DMF.

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).

Stir the reaction at room temperature overnight.

Monitor the reaction by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and

brine.

Dry the organic layer and concentrate under reduced pressure.

Purify the product (E3 ligand-PEG16-OH) by flash column chromatography.

Step 3: Conjugation of the E3 Ligand-PEG Intermediate to the Target Protein Ligand

Dissolve the target protein ligand (containing a carboxylic acid, 1 equivalent) and the E3

ligand-PEG16-OH (1.1 equivalents) in anhydrous DMF.

Add a coupling agent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).

Stir the reaction at room temperature for 4-6 hours.

Monitor the reaction by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

sodium bicarbonate solution and brine.
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Dry the organic layer and concentrate under reduced pressure.

Purify the final PROTAC molecule by preparative HPLC.

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for PROTAC synthesis and the

mechanism of action of a PROTAC.
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.
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Caption: The catalytic mechanism of action for a PROTAC molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b032618?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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